molecular formula C12H22N2O B1386892 N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine CAS No. 1170183-16-0

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine

Cat. No.: B1386892
CAS No.: 1170183-16-0
M. Wt: 210.32 g/mol
InChI Key: LLZATBWDYFPRMH-UHFFFAOYSA-N
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Description

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Biological Activity

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine is a compound with the CAS number 1170183-16-0, characterized by its molecular formula C12H22N2OC_{12}H_{22}N_{2}O and a molecular weight of 210.32 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structure C12H22N2O\text{Structure }\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}
PropertyValue
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
CAS Number1170183-16-0

2. Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Compounds with similar structures have been investigated for their ability to mitigate cognitive decline associated with neurodegenerative diseases. For instance, derivatives of furan-based compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound might possess similar neuroprotective mechanisms .

3. Anticancer Activity

Emerging research indicates that certain furan derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Although direct evidence for this compound's anticancer activity is scarce, its structural features align with known bioactive compounds that target cancer pathways .

Case Study 1: α-Glucosidase Inhibition

In a comparative study on natural α-glucosidase inhibitors, several compounds were evaluated for their inhibitory effects on the enzyme. While this compound was not directly tested, its structural similarity to effective inhibitors suggests potential efficacy in future studies aimed at diabetes management.

Case Study 2: Neuroprotective Agents

Research focusing on furan derivatives has demonstrated their ability to cross the blood-brain barrier and exert protective effects against neurodegeneration. For example, a study on a related furan compound showed significant reductions in neuronal cell death in models of Alzheimer's disease, indicating that this compound could be explored for similar applications .

Properties

IUPAC Name

N-[[5-(aminomethyl)furan-2-yl]methyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-7-14(8-4-2)10-12-6-5-11(9-13)15-12/h5-6H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZATBWDYFPRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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